Cas no 1000574-74-2 (3,5-Difluoro-4-iodophenol)
3,5-Difluoro-4-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-4-iodophenol
- CTK7J8465
- MolPort-002-501-388
- AG-A-48661
- AK151187
- AS04597
- FCH1396638
- Phenol, 3,5-difluoro-4-iodo-
- AKOS016016024
- C71014
- DTXSID30650254
- AS-59310
- DB-330935
- 3,5-Difluoro-4-iodo-phenol
- 1000574-74-2
- SY345922
- MFCD09955025
- SCHEMBL14305507
- A897640
- 3,5-Difluoro-4-iodophenol
-
- MDL: MFCD09955025
- Inchi: 1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
- InChI Key: KLSDPJZCUXBUSQ-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C=C1F)O)F
Computed Properties
- Exact Mass: 255.91967g/mol
- Monoisotopic Mass: 255.91967g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.4
Experimental Properties
- Melting Point: 103-112℃
- Boiling Point: 268.3±40.0°C at 760 mmHg
- Sensitiveness: Light Sensitive
3,5-Difluoro-4-iodophenol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3,5-Difluoro-4-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-LJ276-50mg |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 98% | 50mg |
¥299.0 | 2022-02-28 | |
| Alichem | A019145520-1g |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Fluorochem | 035768-250mg |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95+% | 250mg |
£75.00 | 2022-03-01 | |
| Fluorochem | 035768-1g |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95+% | 1g |
£186.00 | 2022-03-01 | |
| Chemenu | CM278443-25g |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 25g |
$1417 | 2021-06-16 | |
| Ambeed | A118913-100mg |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 100mg |
$16.0 | 2025-02-25 | |
| Ambeed | A118913-250mg |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 250mg |
$20.0 | 2025-02-25 | |
| Ambeed | A118913-1g |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 1g |
$73.0 | 2025-02-25 | |
| Ambeed | A118913-5g |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 5g |
$364.0 | 2025-02-25 | |
| Chemenu | CM278443-25g |
3,5-Difluoro-4-iodophenol |
1000574-74-2 | 95% | 25g |
$1417 | 2022-06-14 |
3,5-Difluoro-4-iodophenol Suppliers
3,5-Difluoro-4-iodophenol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3,5-Difluoro-4-iodophenol
Professional Introduction to 3,5-Difluoro-4-iodophenol (CAS No. 1000574-74-2)
3,5-Difluoro-4-iodophenol is a fluorinated aromatic compound with significant applications in the field of pharmaceutical and agrochemical research. Its molecular structure, characterized by the presence of both fluorine and iodine substituents, makes it a versatile intermediate in synthetic chemistry. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1000574-74-2, has garnered attention due to its role in developing novel bioactive molecules.
The unique combination of fluorine and iodine in 3,5-Difluoro-4-iodophenol imparts distinct chemical properties that are highly valuable in medicinal chemistry. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity of drug molecules, while iodine can serve as a handle for further functionalization via cross-coupling reactions. These attributes have positioned this compound as a key building block in the synthesis of targeted therapeutics.
In recent years, the demand for fluorinated compounds in drug discovery has surged, driven by their favorable pharmacokinetic profiles. Studies have demonstrated that incorporating fluorine into pharmaceuticals can lead to improved bioavailability and reduced degradation rates. The presence of two fluorine atoms in 3,5-Difluoro-4-iodophenol further amplifies these benefits, making it an attractive candidate for developing next-generation drugs.
One of the most compelling applications of 3,5-Difluoro-4-iodophenol is in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The iodine atom on the aromatic ring provides a convenient site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Recent research has highlighted its utility in generating novel inhibitors targeting specific kinases involved in tumor progression.
The role of 3,5-Difluoro-4-iodophenol extends beyond oncology; it has also been explored in antimicrobial and antiviral drug development. The electron-withdrawing nature of fluorine and iodine substituents influences the electronic properties of the aromatic system, which can be leveraged to design molecules with enhanced binding interactions against microbial pathogens. Preliminary studies have shown promising results in developing novel agents with broad-spectrum activity.
The synthetic methodologies involving 3,5-Difluoro-4-iodophenol continue to evolve with advancements in organic chemistry. Modern techniques such as transition-metal catalysis and flow chemistry have streamlined the preparation of this compound, making it more accessible for industrial applications. The ability to efficiently functionalize the aromatic ring allows chemists to explore diverse structural modifications, thereby expanding its utility in drug discovery programs.
The safety profile of 3,5-Difluoro-4-iodophenol is another critical aspect that merits discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Its stability under various conditions and compatibility with standard solvents make it a reliable reagent for synthetic applications.
In conclusion, 3,5-Difluoro-4-iodophenol (CAS No. 1000574-74-2) represents a significant advancement in the realm of fluorinated aromatic compounds. Its unique structural features and versatile reactivity make it an indispensable tool for pharmaceutical researchers seeking to develop innovative therapeutics. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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